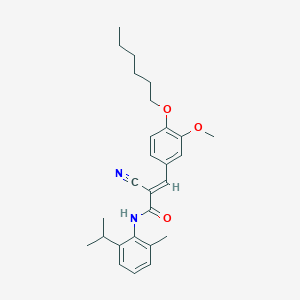
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hexyloxy)-3-methoxybenzaldehyde and 2-isopropyl-6-methylaniline.
Formation of Intermediate: The aldehyde and aniline undergo a condensation reaction to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide: A similar acrylamide compound with a methoxy group instead of a hexyloxy group.
(E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-(2-isopropylphenyl)acrylamide: A compound with a similar structure but lacking the methoxy group.
Uniqueness
The uniqueness of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-6-7-8-9-15-32-24-14-13-21(17-25(24)31-5)16-22(18-28)27(30)29-26-20(4)11-10-12-23(26)19(2)3/h10-14,16-17,19H,6-9,15H2,1-5H3,(H,29,30)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKXWMLVGXVJCX-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC=C2C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B7741094.png)
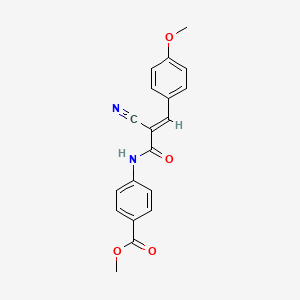
![butyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7741118.png)
![METHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741133.png)
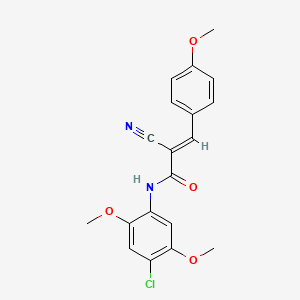
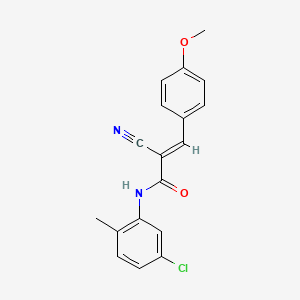
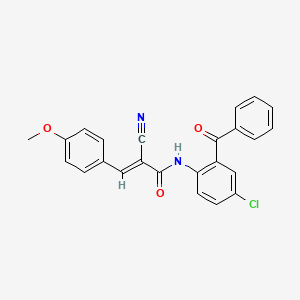
![(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE](/img/structure/B7741171.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7741190.png)
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7741198.png)
![3-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B7741203.png)
![N-(2-hydroxyethyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B7741210.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7741211.png)
![6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7741216.png)
